molecular formula C8H15Cl2N3O B3095816 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride CAS No. 1269054-82-1

2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride

Cat. No.: B3095816
CAS No.: 1269054-82-1
M. Wt: 240.13
InChI Key: HWIOFUXFIIGUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use it to study its effects on biological systems and its potential as a biochemical tool.

    Medicine: It is investigated for its potential therapeutic properties and interactions with biological targets.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Properties

IUPAC Name

2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c1-6-10-7(12)8(11-6)2-4-9-5-3-8;;/h9H,2-5H2,1H3,(H,10,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIOFUXFIIGUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(CCNCC2)C(=O)N1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride
Reactant of Route 2
2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride
Reactant of Route 3
2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride
Reactant of Route 4
2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride
Reactant of Route 5
2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride
Reactant of Route 6
2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride

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